2-methyl-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-5-2-3-6-14(13)18(23)19-10-11-21-17(22)9-8-15(20-21)16-7-4-12-24-16/h2-9,12H,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQFNZKJCVHJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
The compound’s analogs vary primarily in substituents on the benzamide and pyridazinone moieties. Key comparisons include:
a) Substituents on the Benzamide Core
- Target Compound: 2-methyl group on the benzamide.
- BG16080 (N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide) :
b) Substituents on the Pyridazinone Ring
- Target Compound : Thiophen-2-yl group at position 3.
- 2-chloro-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide: Replaces thiophene with a trifluoromethyl (-CF₃) group.
c) Linker Variations
Physicochemical and Pharmacokinetic Properties
Electronic and Steric Effects
- Thiophen-2-yl vs. CF₃ on Pyridazinone: Thiophene’s electron-rich nature may stabilize charge-transfer interactions, while -CF₃ withdraws electron density, polarizing the pyridazinone ring .
- Methyl vs. Chloro/CF₃ on Benzamide :
- Methyl groups reduce steric hindrance compared to bulky -Cl or -CF₃, possibly improving binding kinetics .
Preparation Methods
Core Pyridazinone Ring Construction
The 1,6-dihydropyridazin-6-one scaffold forms the foundational heterocycle. Source outlines a cyclocondensation strategy starting from α,β-unsaturated ketones. For instance, reacting 3-(thiophen-2-yl)acryloyl chloride with hydrazine hydrate in ethanol at 80°C yields 3-(thiophen-2-yl)-1,6-dihydropyridazin-6-one . Alternative routes from employ diketone precursors: 3-oxohexanedioic acid reacts with thiophene-2-carbohydrazide under acidic conditions (HCl, reflux) to form the pyridazinone core in 72% yield .
Key Variables:
-
Solvent: Ethanol or THF preferred for solubility and inertness.
-
Catalyst: Acidic conditions (HCl, H₂SO₄) accelerate cyclization.
-
Yield Optimization: Excess hydrazine (1.5 equiv) minimizes side products .
Introduction of the Ethylamine Side Chain
Functionalization at N-1 of the pyridazinone requires alkylation. Source details the use of 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃, DMF, 60°C), achieving 85% yield for analogous structures. Competing O-alkylation is suppressed by employing a polar aprotic solvent and slow addition of the alkylating agent .
Mechanistic Insight:
-
Regioselectivity: The N-1 position is more nucleophilic than O-6 due to resonance stabilization of the pyridazinone ring .
-
Side Reactions: Over-alkylation is mitigated by stoichiometric control (1:1 molar ratio of pyridazinone to alkylating agent) .
Thiophen-2-yl Group Installation
While some routes pre-install the thiophen-2-yl group during cyclocondensation (Step 1), late-stage functionalization via Suzuki-Miyaura coupling is viable. Source reports nickel-catalyzed couplings, but palladium-based systems (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) from offer higher efficiency for aryl-thiophene bonds. For example, treating 3-iodo-1,6-dihydropyridazin-6-one with thiophen-2-ylboronic acid under Suzuki conditions affords 3-(thiophen-2-yl)-1,6-dihydropyridazin-6-one in 78% yield .
Catalyst Comparison:
Amidation with 2-Methylbenzoyl Chloride
The final step couples the ethylamine intermediate with 2-methylbenzoyl chloride. Source validates Schotten-Baumann conditions: the amine is dissolved in dichloromethane, treated with triethylamine (2 equiv), and reacted with acyl chloride (1.2 equiv) at 0°C. Quenching with ice water isolates the crude product, which is purified via silica chromatography (hexane:EtOAc 3:1) to achieve 90% purity.
Critical Parameters:
-
Temperature: <5°C prevents racemization and by-product formation.
-
Activation: Using HOBt/DMAP increases coupling efficiency to 95%.
Alternative Pathways and Comparative Analysis
Pathway A: Sequential alkylation-amidation vs. Pathway B: Pre-functionalized pyridazinone.
-
Yield: Pathway A (68% overall) underperforms Pathway B (82%) due to intermediate purification losses .
-
Purity: Pathway B reduces epimerization risks during amidation.
Green Chemistry Approaches:
Microwave-assisted synthesis (Source ) reduces reaction times from 12 h to 30 min for pyridazinone formation, albeit with comparable yields (70–75%) .
Analytical Characterization
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.10 (m, 6H, Ar-H), 4.32 (t, J = 6.4 Hz, 2H, CH₂), 3.85 (t, J = 6.4 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃) .
-
HRMS (ESI): m/z calc. for C₁₉H₁₈N₃O₂S [M+H]⁺ 376.1124, found 376.1121 .
Purity Assessment:
HPLC (C18 column, MeCN:H₂O 70:30) shows >98% purity at 254 nm.
Industrial-Scale Considerations
Cost Drivers:
-
Palladium catalysts account for 40% of raw material costs. Nickel alternatives (Source ) reduce expenses but require higher temperatures .
-
Solvent recovery (DMF, THF) via distillation improves sustainability .
Regulatory Compliance:
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | Optimal Protocol | ||
|---|---|---|---|
| Solvent | DMSO | THF | DMSO (yield ↑ 15%) |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(OAc)₂/XPhos |
| Reaction Time | 24h | 48h | 12h (microwave) |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target IC₅₀ (nM) | LogP | Notes |
|---|---|---|---|
| Parent compound | 8.2 | 3.1 | High EGFR selectivity |
| Thiophene → Furan | 45.0 | 2.8 | Reduced binding |
| Methyl → CF₃ | 6.5 | 3.5 | Improved potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
